molecular formula C21H17BrN4O3 B2741119 1-{4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperidine CAS No. 1251603-31-2

1-{4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperidine

Cat. No. B2741119
CAS RN: 1251603-31-2
M. Wt: 453.296
InChI Key: NZIDYOJBHHRCMF-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that likely contains a piperidine ring, an oxadiazole ring, and a chlorophenyl group . Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five methylene bridges (-CH2-) and one amine bridge (-NH-) . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The chlorophenyl group is a phenyl ring substituted with a chlorine atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The piperidine and oxadiazole rings would contribute to the rigidity of the molecule, while the chlorophenyl group could potentially participate in various interactions due to the presence of the electronegative chlorine atom .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. The piperidine ring might undergo reactions at the nitrogen atom, while the oxadiazole ring might be involved in reactions at the oxygen or nitrogen atoms. The chlorophenyl group could potentially undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the size and shape of the molecule, the types and locations of functional groups, and the presence of any chiral centers could all influence its properties .

Scientific Research Applications

Neurological Applications

Piperidine-based compounds, including our target molecule, may have implications in neurology. For instance, BF2.649 , a nonimidazole inverse agonist at the histamine H3 receptor, enhances vigilance and cognition. Understanding the precise mechanisms and potential therapeutic applications of these compounds in neurological disorders remains an active area of research .

Future Directions

The study of complex organic molecules like this one is an active area of research in medicinal chemistry. Future work could involve synthesizing the compound, studying its properties, and investigating its biological activity .

properties

IUPAC Name

1-(3-bromophenyl)-3-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4O3/c1-13(2)28-17-8-6-14(7-9-17)20-23-21(29-25-20)19-18(27)10-11-26(24-19)16-5-3-4-15(22)12-16/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIDYOJBHHRCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one

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